2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a brominated bicyclic compound featuring a carboxamide group substituted with a 4-methoxyphenyl moiety. Its core structure, bicyclo[2.2.1]heptane, is a rigid, fused bicyclic system that imparts steric constraints and influences its physicochemical properties.
Properties
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-16(2)17(3)9-10-18(16,13(19)14(17)21)15(22)20-11-5-7-12(23-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKVMKFRVSKWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organocatalytic [4+2] Cycloaddition
The bicyclo[2.2.1]heptane core is accessible via organocatalytic formal [4+2] cycloaddition reactions. A chiral organocatalyst, such as a cinchona alkaloid derivative, enables enantioselective formation of bicyclo[2.2.1]heptane-1-carboxylates from dienophiles and dienes under mild conditions. For instance, reacting methyl acrylate with a cyclic ketone in the presence of 10 mol% bifunctional thiourea catalyst yields the bicyclic ester with >90% enantiomeric excess (ee). This method provides a scalable route to the foundational structure, though subsequent decarboxylation and oxidation are required to introduce the 3-oxo group.
Camphor-Derived Rearrangements
Camphor serves as a precursor for functionalized bicyclo[2.2.1]heptanes. Acid-catalyzed Wagner-Meerwein rearrangements of (+)-camphor (1) generate intermediates with exo-methylene groups, which react with electrophiles like bromine (Br₂) or sulfur trioxide (SO₃). For example, treatment of (+)-camphor with concentrated sulfuric acid and Br₂ at 0°C produces 3-bromocamphor (12), which undergoes further rearrangement to 6-bromocamphor (63) under refluxing H₂SO₄. These intermediates are pivotal for introducing bromine at the C2 position of the target compound.
Bromination Strategies
N-Bromosuccinimide (NBS)-Mediated α-Bromination
Radical bromination using NBS and 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride (CCl₄) achieves high yields (99%) of α-brominated esters. Applying this to methyl 2-(4-methoxyphenyl)acetate introduces a bromine atom at the α-position, forming methyl 2-bromo-2-(4-methoxyphenyl)acetate. Similarly, treating 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid with NBS/AIBN in CCl₄ at 80°C for 4 hours installs bromine at C2, yielding the bromoketone intermediate.
Electrophilic Bromination in Acidic Media
Regioselective bromination at C9 or C8 of camphor derivatives requires Br₂ in chlorosulfonic acid (ClSO₃H). For instance, dissolving 3,3-dibromocamphor (27) in ClSO₃H and adding Br₂ at −10°C produces 3,3,8-tribromocamphor (42) via a 3,2-endo-methyl shift mechanism. This method ensures precise bromine placement but demands rigorous temperature control (−10°C to 25°C) to avoid over-bromination.
Carboxamide Formation
Carboxylic Acid Activation
The 1-carboxylic acid group of the bicyclic framework is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 4-methoxyaniline in dichloromethane (DCM) at 0°C–25°C for 12 hours furnishes the carboxamide. For example, treating 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride with 4-methoxyaniline (1.2 equiv) and triethylamine (TEA) in DCM achieves 85% yield.
Palladium-Catalyzed Coupling
An alternative route involves Suzuki-Miyaura coupling. The brominated bicyclic ester undergoes hydrolysis to the carboxylic acid, which is then converted to a triflate using triflic anhydride (Tf₂O). Palladium-catalyzed coupling with 4-methoxyphenylboronic acid in tetrahydrofuran (THF)/H₂O (3:1) at 80°C installs the aryl group, followed by amidation with ammonia to yield the carboxamide.
Optimization of Reaction Parameters
Factorial Design for Halogen Exchange
Stereochemical Control
Chiral Auxiliaries and Resolutions
Camphor-derived tricyclic iminolactones (74, 75) serve as chiral auxiliaries for enantioselective synthesis. Diastereoselective aldol reactions with these auxiliaries yield intermediates with >98% de, which are hydrolyzed to enantiopure carboxylic acids.
Organocatalytic Asymmetric Induction
Bifunctional thiourea catalysts induce asymmetry during cycloaddition, achieving 92% ee for the bicyclo[2.2.1]heptane core. Subsequent bromination and amidation preserve chirality, provided reactions are conducted at low temperatures (−20°C).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | ee (%) | Cost Efficiency |
|---|---|---|---|---|
| Organocatalytic [4+2] | Cycloaddition → Bromination → Amidation | 65% | 92 | High |
| Camphor Rearrangement | Bromination → Rearrangement → Amidation | 58% | 85 | Moderate |
| Palladium Coupling | Triflation → Coupling → Hydrolysis | 72% | N/A | Low |
The organocatalytic route offers superior enantioselectivity, while the palladium-mediated pathway provides higher yields. Camphor-based methods are cost-effective but require multi-step purification.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used to substitute the methoxyphenyl group.
Major Products Formed:
Oxidation: Bromate derivatives.
Reduction: Bromine-free analogs.
Substitution: Derivatives with different functional groups replacing the methoxyphenyl group.
Scientific Research Applications
The compound exhibits several promising biological activities:
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including:
- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, showcasing its potential as an effective anticancer agent.
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Related compounds have shown the ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound can be approached through various synthetic routes involving reagents such as bromine and solvents like dichloromethane or ethanol. The synthesis process is typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and proper conversion.
-
Anticancer Research :
- A study published in a peer-reviewed journal highlighted the efficacy of similar bicyclic compounds against various cancer cell lines, demonstrating significant cytotoxic effects and apoptotic induction.
-
Inflammation Studies :
- In vitro studies have shown that related compounds can effectively reduce levels of inflammatory markers, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds share the bicyclo[2.2.1]heptane core but differ in substituents, leading to variations in properties and applications. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Carboxamide Derivatives
*Calculated based on analogous structures in .
Structural Variations and Implications
- Aromatic Substituents: The 4-methoxyphenyl group (target compound) provides moderate polarity and hydrogen-bonding capacity, making it suitable for interactions with biological targets . The 1,3-benzodioxol-5-yl group () contains an electron-donating dioxolane ring, which may improve antioxidant or enzyme-inhibitory properties .
Functional Group Modifications :
Pharmacological and Material Science Potential
- The 4-methoxyphenyl variant’s balance of solubility and reactivity positions it as a lead candidate for further optimization .
- Material Applications : The rigid bicyclic core could serve as a scaffold for liquid crystals or polymers, with ester derivatives () offering tunable thermal stability .
Computational and Crystallographic Insights
- Programs like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry of these compounds, particularly given the bicyclic system’s conformational rigidity .
- Lumping strategies () may group these analogs in computational models due to shared reactivity patterns, streamlining studies of their environmental or metabolic fate .
Biological Activity
2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound characterized by its unique structural features, including a bromine atom and a methoxy group attached to the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula for this compound is C18H22BrNO3, with a molar mass of approximately 380.282 g/mol. Its structure includes a bicyclo[2.2.1] framework, which contributes to its chemical reactivity and biological properties. The presence of functional groups such as the carboxamide and methoxy significantly influences its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrNO3 |
| Molar Mass | 380.282 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1212173-25-5 |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives with similar bicyclic structures demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species .
In vitro studies have utilized methods such as the turbidimetric method to assess antimicrobial efficacy, revealing that certain derivatives can inhibit bacterial growth effectively .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay is commonly employed to evaluate cytotoxicity and anticancer activity. Preliminary findings suggest that compounds with similar structural motifs can induce significant cytotoxic effects on cancer cells, leading to reduced viability in a concentration-dependent manner .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of this compound with various biological targets. These studies provide insights into the compound's mechanism of action at the molecular level and help predict its pharmacological profiles .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives related to this compound against various pathogens. The results indicated that modifications in the phenyl ring could enhance antimicrobial properties significantly compared to unmodified counterparts.
Case Study 2: Anticancer Screening
In another investigation focused on anticancer activity, researchers synthesized a series of derivatives based on the core structure of this compound and tested them against MCF7 cells. The findings revealed that certain modifications led to increased cytotoxicity and potential therapeutic candidates for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
